molecular formula C13H16N4O B2836717 1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 1209659-53-9

1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2836717
CAS No.: 1209659-53-9
M. Wt: 244.298
InChI Key: XBCPDSLLISGYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a chemical compound refers to the process used to create the compound in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .

Scientific Research Applications

Functionalization Reactions

One study explored the functionalization reactions involving pyrazole derivatives, revealing the potential of these compounds in synthesizing novel chemical structures. By converting 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reaction with diaminopyridine, researchers underscored the versatility of pyrazole derivatives in chemical synthesis. Theoretical studies further examined the reaction mechanisms, highlighting the compound's utility in designing new molecular entities (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Approaches

Another research focused on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in generating new N-fused heterocycles with good to excellent yields. This synthesis process, involving condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcases the compound's contribution to expanding the library of heterocyclic compounds with potential applications in medicinal chemistry and material science (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Anticancer and Anti-inflammatory Applications

The synthesis and biological evaluation of pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities illustrate the compound's potential in therapeutic applications. By creating a novel series of derivatives through condensation reactions, researchers have identified structures with promising cytotoxic and enzyme inhibition activities. These findings suggest the compound's utility in developing new treatments for cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Antibacterial Applications

Investigations into thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcase the compound's relevance in addressing global health challenges, particularly tuberculosis. The design and synthesis of these analogues demonstrate the compound's role in developing new antibacterial agents, highlighting its importance in the fight against resistant bacterial strains (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action would refer to how it interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or reactions, potential applications in fields like medicine or materials science, or the synthesis of related compounds .

Properties

IUPAC Name

2-ethyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-2-17-12(6-10-16-17)13(18)15-9-5-11-3-7-14-8-4-11/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCPDSLLISGYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.